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Compound of Interest

Compound Name: Oxysophoridine

Cat. No.: B15566101 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of

oxysophoridine and other related quinolizidine alkaloids: matrine, oxymatrine, and

sophoridine. The information presented is based on available preclinical data and is intended to

serve as a resource for researchers in oncology and drug development.

Introduction to Quinolizidine Alkaloids in Oncology
Quinolizidine alkaloids, a class of natural products derived from plants of the Sophora genus,

have garnered significant interest for their diverse pharmacological activities, including potent

anti-tumor effects.[1][2] Among these, oxysophoridine, matrine, oxymatrine, and sophoridine

have been extensively studied for their ability to inhibit cancer cell proliferation, induce

apoptosis, and suppress tumor growth in various cancer models.[3][4][5] This guide focuses on

a direct comparison of their performance, supported by experimental data.

Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency

in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for

oxysophoridine and other selected alkaloids across various human cancer cell lines. It is

important to note that variations in experimental conditions (e.g., incubation time, cell density)

can influence IC50 values.
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Alkaloid Cancer Cell Line IC50 (µM) Incubation Time (h)

Oxysophoridine HCT116 (Colon)
Data not available in

µM
-

Sophoridine A549 (Lung) >40 µg/mL -

HT1080

(Fibrosarcoma)
>40 µg/mL -

U87-MG

(Glioblastoma)
>40 µg/mL -

HepG2 (Liver) >40 µg/mL -

SGC7901 (Gastric) 3.52[6] -

AGS (Gastric) 3.91[6] -

SW480 (Colon) 3140 (3.14 mM)[7] -

MCF-7 (Breast) 87.96[5] 48

MDA-MB-231 (Breast) 81.07[5] 48

Matrine
SO-Rb50

(Retinoblastoma)

~3690 (0.96 mg/mL)

[8]
24

SO-Rb50/VCR

(Vincristine-resistant

Retinoblastoma)

~3730 (0.97 mg/mL)

[8]
24

SMMC-7721 (Liver) >1000 µg/mL[9] 72

A549 (Lung) <500 µg/mL[9] 72

M21 (Melanoma)
~2950 (0.769 mg/mL)

[10]
-

CT26 (Colon)
1397 (24h), 908.8

(48h)[11]
24, 48

Oxymatrine K562/A02 (Leukemia,

Adriamycin-resistant)

Decreased

Doxorubicin IC50 from

34.9 to 13.3 µg/mL (at

-
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50 µg/mL Oxymatrine)

[12]

A549 (Lung)
No obvious inhibition

at ≤ 240 µM[13]
-

H1975 (Lung)
Inhibition at ≥60

µM[13]
≥48

HCC827 (Lung)
Inhibition at ≥60

µM[13]
≥48

DU145 (Prostate)
Significant inhibition

(dose-dependent)[14]
-

PC-3 (Prostate)
Significant inhibition

(dose-dependent)[14]
-

Comparative In Vivo Anti-Tumor Efficacy
The in vivo anti-tumor activity of these alkaloids has been evaluated in various animal models.

The following table summarizes key findings, including the animal model, cancer cell line used

for xenografts, treatment regimen, and the resulting tumor growth inhibition.
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Alkaloid Animal Model
Cancer Cell
Line

Dosage
Tumor Growth
Inhibition (%)

Oxysophoridine Mouse CT26 (Colon) Not specified

Significant

inhibition of

tumor growth[15]

Sophoridine Nude Mice SW480 (Colon)
15 and 25

mg/kg[7]

Significant

inhibition of

tumor weight and

volume[7]

Nude Mice

Pancreatic

Cancer

Xenograft

20 and 40

mg/kg[7]

Drastic

suppression of

tumor growth[7]

Lewis Mouse

Model

Lewis Lung

Cancer

15 and 25

mg/kg[13][16]

Significantly

inhibited tumor

growth[13][16]

Matrine Nude Mice
Colon Cancer

Xenograft
Not specified

Significant

inhibition of

tumor growth[17]

Tumor

Transplanted

Mice

Not specified Not specified

16.29% and

35.35%

inhibition[4]

Oxymatrine Nude Mice PC-3 (Prostate) Not specified

Significant

reduction in

tumor weight and

size[8][14][18]

Mechanism of Action: The Bcl-2/Bax/Caspase-3
Signaling Pathway
A common mechanism underlying the anti-cancer activity of oxysophoridine and related

alkaloids is the induction of apoptosis through the intrinsic mitochondrial pathway.[15] This

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchgate.net/publication/320506622_Ini12vivo_and_ini12vitro_induction_of_the_apoptotic_effects_of_oxysophoridine_on_colorectal_cancer_cells_via_the_Bcl-2Baxcaspase-3_signaling_pathway
https://www.dovepress.com/research-progress-in-the-pharmacological-activities-toxicities-and-pha-peer-reviewed-fulltext-article-DDDT
https://www.dovepress.com/research-progress-in-the-pharmacological-activities-toxicities-and-pha-peer-reviewed-fulltext-article-DDDT
https://www.dovepress.com/research-progress-in-the-pharmacological-activities-toxicities-and-pha-peer-reviewed-fulltext-article-DDDT
https://www.dovepress.com/research-progress-in-the-pharmacological-activities-toxicities-and-pha-peer-reviewed-fulltext-article-DDDT
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.634851/full
https://pubmed.ncbi.nlm.nih.gov/33718223/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2021.634851/full
https://pubmed.ncbi.nlm.nih.gov/33718223/
https://www.researchgate.net/figure/Matrine-inhibited-the-growth-of-colon-cancer-cells-in-vitro-and-in-vivo-A_fig1_337602785
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2022.977374/full
https://pdfs.semanticscholar.org/339c/996381e7405bd386eff47300973c06aa782f.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4394963/
https://pubmed.ncbi.nlm.nih.gov/25672672/
https://www.benchchem.com/product/b15566101?utm_src=pdf-body
https://www.researchgate.net/publication/320506622_Ini12vivo_and_ini12vitro_induction_of_the_apoptotic_effects_of_oxysophoridine_on_colorectal_cancer_cells_via_the_Bcl-2Baxcaspase-3_signaling_pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pathway is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic

members like Bcl-2 and pro-apoptotic members like Bax.

These alkaloids have been shown to downregulate the expression of Bcl-2 and upregulate the

expression of Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane

potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then

activates a cascade of caspases, including the key executioner caspase-3, which ultimately

leads to the cleavage of cellular substrates and programmed cell death.
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Flow Cytometry Result
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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